(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester
Overview
Description
“®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1217838-01-1 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl 3-[(2R)-2-pyrrolidinyl]propylcarbamate . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester” is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1 . The InChI key is PBGQRRIIQREOFN-SNVBAGLBSA-N .Scientific Research Applications
Synthetic and Crystallographic Studies
(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester and similar compounds have been a subject of interest in synthetic and crystallographic studies. For instance, research conducted by Kant, Singh, and Agarwal (2015) focused on the synthetic preparation and structural characterization of a related compound, demonstrating the compound's non-planar conformation except for the carbazole moiety, and the presence of strong intermolecular hydrogen bonding stabilizing the crystal packing (Kant, R., Singh, V., & Agarwal, A., 2015).
Medicinal Chemistry and Drug Discovery
Compounds similar to (R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester have been synthesized and evaluated in medicinal chemistry and drug discovery. Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids using a diastereoselective route. These compounds were screened for affinity against various integrins, leading to the discovery of analogs with high affinity and selectivity for αvβ6 integrin, indicating potential therapeutic applications in treating idiopathic pulmonary fibrosis (Procopiou, P. et al., 2018).
Catalytic and Synthetic Applications
The structure and reactivity of similar carbamic acid esters have been explored for various catalytic and synthetic applications. For example, Mondal and Bhowmick (2018) developed a pyrrolidine ring containing carbamate ester and demonstrated its efficacy as an organocatalyst in asymmetric Michael addition reactions in aqueous media. This carbamate ester surpassed the performance of 1,2-diaminocyclohexane derived carbamate ester in terms of yields, diastereoselectivities, and enantioselectivities (Mondal, A., & Bhowmick, K. C., 2018).
Chemical Synthesis and Analysis
The compound and its analogs have been used in various chemical synthesis and analytical methods. For example, Goss et al. (2009) utilized similar compounds in the enantioselective preparation of dihydropyrimidones, highlighting the compound's utility in the synthesis of chiral compounds and its involvement in Mannich reactions (Goss, J. M. et al., 2009).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[3-[(2R)-pyrrolidin-2-yl]propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGQRRIIQREOFN-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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